

# Synthesis of 1-(4-Ethylphenyl)ethanol from 4-Ethylacetophenone: A Technical Guide

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## Compound of Interest

Compound Name: 1-(4-Ethylphenyl)ethanol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **1-(4-ethylphenyl)ethanol** from 4-ethylacetophenone, a common reduction reaction in organic chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this chemical transformation. The document outlines the reaction mechanism, provides a detailed experimental protocol, and presents relevant quantitative and spectroscopic data.

## Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. The conversion of 4-ethylacetophenone to **1-(4-ethylphenyl)ethanol** is a classic example of this reaction, typically achieved through the use of a mild reducing agent such as sodium borohydride ( $\text{NaBH}_4$ ). This guide will focus on the practical aspects of this synthesis, providing the necessary information for its successful implementation in a laboratory setting.

## Reaction Scheme and Mechanism

The overall reaction involves the reduction of the ketone functional group in 4-ethylacetophenone to a hydroxyl group, yielding **1-(4-ethylphenyl)ethanol**.

### Reaction Scheme:

The mechanism of this reduction involves the nucleophilic addition of a hydride ion ( $H^-$ ) from the borohydride to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated, typically by the solvent (e.g., ethanol or methanol) or during an aqueous workup, to yield the final alcohol product.[\[1\]](#)

## Quantitative Data

The following table summarizes the key quantitative data for the synthesis of **1-(4-ethylphenyl)ethanol** from 4-ethylacetophenone.

Parameter	Value	Reference
Starting Material	4-Ethylacetophenone	<a href="#">[2]</a> <a href="#">[3]</a>
Molar Mass	148.20 g/mol	<a href="#">[2]</a>
Reducing Agent	Sodium Borohydride ( $NaBH_4$ )	<a href="#">[4]</a>
Molar Mass	37.83 g/mol	<a href="#">[5]</a>
Product	1-(4-Ethylphenyl)ethanol	<a href="#">[6]</a> <a href="#">[7]</a>
Molar Mass	150.22 g/mol	<a href="#">[6]</a>
Typical Solvent	Ethanol ( $EtOH$ ) or Methanol ( $MeOH$ )	<a href="#">[4]</a> <a href="#">[8]</a>
Stoichiometry (Ketone: $NaBH_4$ )	1 : 0.25 (theoretically), typically 1 : 1 to 1 : 1.5 (in practice)	<a href="#">[5]</a>
Reaction Temperature	0 °C to room temperature	<a href="#">[4]</a>
Typical Reaction Time	30 minutes to 2 hours	<a href="#">[9]</a>
Typical Yield	80-95%	<a href="#">[8]</a>

## Experimental Protocol

This protocol is a general guideline for the sodium borohydride reduction of 4-ethylacetophenone.

**Materials:**

- 4-Ethylacetophenone
- Sodium borohydride ( $\text{NaBH}_4$ )
- Ethanol (or Methanol)
- Diethyl ether
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

**Procedure:**

- In a round-bottom flask, dissolve 4-ethylacetophenone (1.0 eq) in ethanol (10 mL per gram of ketone).
- Cool the solution in an ice bath with stirring.
- Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. The addition should be controlled to maintain a low temperature.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

- Cool the reaction mixture again in an ice bath and slowly quench the reaction by adding saturated aqueous NH<sub>4</sub>Cl solution.
- Remove the ethanol using a rotary evaporator.
- Extract the aqueous layer with diethyl ether (3 x 20 mL).
- Combine the organic layers and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude **1-(4-ethylphenyl)ethanol**.
- The product can be further purified by column chromatography on silica gel if necessary.

## Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for the starting material and the product.

4-Ethylacetophenone

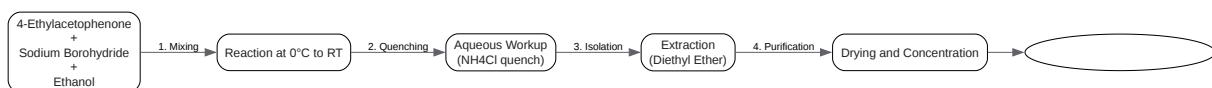
Data Type	Key Peaks/Signals	Reference
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	$\delta \sim 7.8$ (d, 2H, Ar-H), $\sim 7.2$ (d, 2H, Ar-H), $\sim 2.6$ (q, 2H, -CH <sub>2</sub> CH <sub>3</sub> ), $\sim 2.5$ (s, 3H, -COCH <sub>3</sub> ), $\sim 1.2$ (t, 3H, -CH <sub>2</sub> CH <sub>3</sub> )	
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	$\delta \sim 198$ (C=O), $\sim 149$ , $\sim 136$ , $\sim 128$ , $\sim 128$ (Ar-C), $\sim 29$ (-CH <sub>2</sub> CH <sub>3</sub> ), $\sim 26$ (-COCH <sub>3</sub> ), $\sim 15$ (-CH <sub>2</sub> CH <sub>3</sub> )	
IR (neat, cm <sup>-1</sup> )	$\sim 1680$ (C=O stretch), $\sim 2970$ (C-H stretch, aliphatic), $\sim 3050$ (C-H stretch, aromatic)	<a href="#">[10]</a>
Mass Spec (EI, m/z)	148 (M <sup>+</sup> ), 133 (M <sup>+</sup> - CH <sub>3</sub> ), 105 (M <sup>+</sup> - C <sub>2</sub> H <sub>5</sub> CO)	<a href="#">[2]</a>

**1-(4-Ethylphenyl)ethanol**

Data Type	Key Peaks/Signals	Reference
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	$\delta \sim 7.2$ (d, 2H, Ar-H), $\sim 7.1$ (d, 2H, Ar-H), $\sim 4.8$ (q, 1H, -CH(OH)CH <sub>3</sub> ), $\sim 2.6$ (q, 2H, -CH <sub>2</sub> CH <sub>3</sub> ), $\sim 1.8$ (s, 1H, -OH), $\sim 1.4$ (d, 3H, -CH(OH)CH <sub>3</sub> ), $\sim 1.2$ (t, 3H, -CH <sub>2</sub> CH <sub>3</sub> )	[11]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	$\delta \sim 144$ , $\sim 142$ , $\sim 128$ , $\sim 125$ (Ar-C), $\sim 70$ (-CH(OH)CH <sub>3</sub> ), $\sim 28$ (-CH <sub>2</sub> CH <sub>3</sub> ), $\sim 25$ (-CH(OH)CH <sub>3</sub> ), $\sim 15$ (-CH <sub>2</sub> CH <sub>3</sub> )	
IR (neat, cm <sup>-1</sup> )	$\sim 3350$ (broad, O-H stretch), $\sim 2970$ (C-H stretch, aliphatic), $\sim 3030$ (C-H stretch, aromatic), $\sim 1070$ (C-O stretch)	
Mass Spec (EI, m/z)	150 (M <sup>+</sup> ), 135 (M <sup>+</sup> - CH <sub>3</sub> ), 132 (M <sup>+</sup> - H <sub>2</sub> O), 117 (M <sup>+</sup> - H <sub>2</sub> O - CH <sub>3</sub> )	

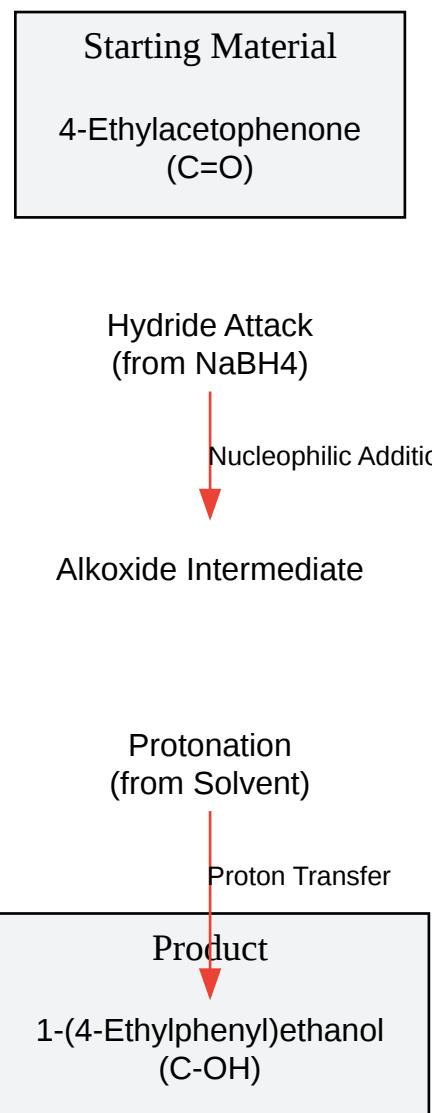
## Visualizations

The following diagrams illustrate the key aspects of the synthesis.



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Caption: Experimental workflow for the synthesis of **1-(4-Ethylphenyl)ethanol**.



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Caption: Simplified logical diagram of the reduction mechanism.

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